molecular formula C23H26N2O3 B2371431 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one CAS No. 902322-61-6

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2371431
CAS No.: 902322-61-6
M. Wt: 378.472
InChI Key: MQFWJUBRZOZZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine moiety substituted with a 2-methoxyphenyl group at the 4-position, which is linked via a methylene bridge to the 4-position of a 6,8-dimethylcoumarin core. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . Structural studies of such compounds often employ crystallographic software like SHELXL for refinement, underscoring the importance of accurate molecular characterization .

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-17(2)23-19(13-16)18(14-22(26)28-23)15-24-8-10-25(11-9-24)20-6-4-5-7-21(20)27-3/h4-7,12-14H,8-11,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFWJUBRZOZZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann reaction between 5,7-dimethylresorcinol and ethyl acetoacetate in concentrated sulfuric acid at 0–5°C yields 6,8-dimethyl-4-methylchromen-2-one (71–83% yield). Acidic workup followed by recrystallization in ethanol achieves >98% purity.

Knoevenagel Cyclization

Alternative methods employ 5,7-dimethyl-2-hydroxyacetophenone and diethyl malonate under microwave irradiation (150 W, 120°C, 20 min) with piperidine catalyst, producing the chromenone core in 89% yield. This method reduces reaction time from 12 hours to 30 minutes compared to conventional heating.

Chloromethylation at Position 4

Introducing the reactive chloromethyl group enables subsequent piperazine coupling:

Blanc Chloromethylation

Treating 6,8-dimethylchromen-2-one with paraformaldehyde (1.2 eq) and HCl gas in dioxane at 60°C for 6 hours generates 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. Key parameters:

Parameter Optimal Value Yield Impact
Temperature 60±2°C +18% vs 50°C
HCl Flow Rate 0.5 L/min -
Reaction Time 6 hr 94% max

Alternative Halogenation

Bromomethyl derivatives form using N-bromosuccinimide (NBS) and AIBN in CCl4 under UV light (8 hr, 76% yield), though chloromethyl remains preferred for cost-effectiveness.

Piperazine Coupling Reaction

The critical step involves nucleophilic substitution between 4-(chloromethyl)-6,8-dimethylchromen-2-one and 1-(2-methoxyphenyl)piperazine:

Standard Coupling Conditions

  • Molar Ratio : 1:1.2 (chromenone:piperazine)
  • Base : K2CO3 (3 eq)
  • Catalyst : TBAB (0.1 eq)
  • Solvent : Anhydrous acetone
  • Temperature : Reflux (56°C)
  • Time : 12 hr
  • Yield : 82–85%

Microwave-Assisted Optimization

Microwave irradiation (300 W, 100°C, 30 min) increases yield to 91% while reducing reaction time 24-fold. Energy consumption decreases from 1.8 kWh to 0.15 kWh per mole.

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous flow reactors to enhance process control:

Flow Chemistry Parameters

Stage Reactor Type Residence Time Temperature
Chloromethylation Packed-bed 45 min 65°C
Piperazine Coupling CSTR 2 hr 60°C
Purification Simulated Moving Bed - 25°C

This configuration achieves 89% overall yield at 50 kg/batch scale with <0.5% impurity levels.

Purification and Characterization

Final purification uses gradient elution chromatography:

Chromatographic Conditions

  • Column : Silica gel (200–300 mesh)
  • Mobile Phase : Hexane:EtOAc (4:1 → 1:2)
  • Rf : 0.38 (1:1 hexane:EtOAc)
  • Recovery : 92–95%

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 2.34 (s, 6H, 6,8-CH3), 3.55 (s, 2H, CH2N), 3.82 (s, 3H, OCH3)
  • HPLC : 99.2% purity (C18 column, MeOH:H2O 75:25)
  • MS : m/z 378.4 [M+H]+ (calc. 378.45)

Yield Optimization Strategies

Comparative studies identify key improvement areas:

Strategy Yield Increase Cost Impact
Solvent-free microwave +9% -12%
Phase-transfer catalysis +7% +5%
Cryogenic grinding +5% +18%

Notably, combining TBAB catalysis with microwave irradiation achieves 94% yield – the highest reported in literature.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or azides .

Scientific Research Applications

Neuropharmacology

The compound exhibits potential as a multi-target-directed ligand (MTDL) in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of coumarin can act as dual inhibitors targeting acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in the pathology of Alzheimer's disease. Notably, compounds similar to 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one have shown promising AChE inhibitory activity, with IC50 values indicating effective inhibition at low concentrations .

Cancer Treatment

The compound's structure allows it to function as an anticancer agent. Studies on related Mannich bases have demonstrated their efficacy against various cancer cell lines, including hepatocellular carcinoma and breast cancer. The presence of the piperazine moiety appears to enhance cytotoxicity, making these compounds potential candidates for further development in cancer therapy .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, often utilizing microwave-assisted techniques for efficiency. Characterization methods such as NMR spectroscopy and high-resolution mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds .

Synthesis Example

An example synthesis pathway may include:

  • Reaction of appropriate bromoalkyl derivatives with 4-(2-methoxyphenyl)piperazine.
  • Purification through column chromatography.
  • Characterization using NMR techniques.

Inhibitory Activity Against AChE

A study demonstrated that a related coumarin derivative exhibited an IC50 value of 1.52 μM against AChE, indicating strong inhibitory potential. This suggests that modifications to the coumarin structure can significantly enhance pharmacological activity .

Cytotoxicity Against Cancer Cell Lines

In another study, derivatives containing the piperazine moiety showed varied cytotoxic effects against MCF-7 breast cancer cells with some compounds achieving IC50 values below 2 μg/mL, suggesting that structural modifications can lead to improved anticancer properties .

Data Summary Table

Application AreaActivity/EffectReference
NeuropharmacologyAChE Inhibition (IC50 = 1.52 μM)
Cancer TreatmentCytotoxicity against MCF-7 cells
Mechanism InsightMulti-target ligand potential

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can modulate various physiological responses, potentially offering therapeutic benefits in conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Substituent Effects

4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one (CAS: 775312-10-2)

  • Core Structure : Coumarin with 7,8-dimethyl groups (vs. 6,8-dimethyl in the target compound).
  • Piperazine Substituent : 4-Methoxyphenyl (para-methoxy) vs. 2-methoxyphenyl (ortho-methoxy) in the target.
  • Computed Properties :

  • Molecular Weight: 378.5 g/mol
  • XLogP3: 3.6 (indicative of moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 42 Ų (suggesting moderate solubility) .
    • Implications : The para-methoxy group may enhance electronic delocalization compared to the ortho-methoxy substituent, which introduces steric hindrance and alters dipole interactions. The 7,8-dimethyl configuration on the coumarin core may influence molecular packing and crystalline stability compared to the 6,8-dimethyl arrangement.

1-Ethyl-6-fluoro-7-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylacetyl)piperazin-1-yl)-[Complex Substituent] Core Structure: Fluoroquinolone derivative (vs. coumarin in the target). Shared Feature: 2-Methoxyphenylpiperazine moiety. Implications: The fluoroquinolone core introduces a fluorine atom and an ethyl group, which may enhance metabolic stability and bioavailability. However, the bulky phenylacetyl-piperazine linker likely reduces membrane permeability compared to the simpler methylene bridge in the target compound .

(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Core Structure: Quinoline with a 7-chloro substituent (vs. coumarin). Piperazine Substituent: 4,4-Difluorocyclohexyl (lipophilic) vs. 2-methoxyphenyl (moderately polar).

Table 1: Comparative Physicochemical Properties

Compound Name / Feature Molecular Weight (g/mol) XLogP3 TPSA (Ų) Rotatable Bonds
Target Compound ~376.4* ~3.8* ~42* 4
4-Methoxyphenyl Analogue 378.5 3.6 42 4
Fluoroquinolone Derivative ~550† ~4.2† ~75† 8
Quinoline Derivative 393.1 N/A N/A 5

*Estimated based on structural similarity to the 4-methoxyphenyl analogue.
†Estimated from structural complexity.

Research Findings and Implications

  • 6,8-Dimethylcoumarin vs. 7,8-Dimethylcoumarin: Methyl group positioning affects electron distribution in the coumarin ring, which could modulate fluorescence properties or π-π stacking interactions in biological targets.
  • Piperazine Linkers: A methylene bridge (target compound) offers simplicity and flexibility, whereas bulkier linkers (e.g., phenylacetyl in the fluoroquinolone derivative) may hinder cellular uptake .
  • Core Structure Differences: Coumarin vs. Quinoline: Quinoline’s nitrogen atom enhances basicity and metal-chelating capacity, relevant for antimicrobial activity .

Biological Activity

The compound 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a derivative of coumarin and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Receptor Interactions

Research indicates that derivatives of coumarin-piperazine have significant interactions with various receptors, including:

  • Dopamine Receptors (D2) : The compound shows affinity for D2 receptors, which are crucial in the treatment of psychiatric disorders. Studies have shown that modifications in the piperazine ring significantly affect receptor affinity and activity. For instance, a related compound demonstrated a Ki value of 5.6 ± 0.6 nM for D2 receptors, indicating strong binding affinity .
  • Serotonin Receptors (5-HT1A) : The compound exhibits agonistic properties at 5-HT1A receptors with an IC50 value of 301 nM, which is notably higher than reference compounds like WAY 100636 . This suggests potential use in treating anxiety and depression.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

  • Antioxidant Activity : The compound has shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : In animal models, the compound has been noted to inhibit MK-80 induced hyperactivity and conditioned avoidance responses without causing catalepsy, indicating potential neuroprotective effects .

Study 1: Interaction with D2 Receptors

In a study conducted on novel piperazine derivatives, it was found that the introduction of a methoxy group at the ortho position significantly enhanced D2 receptor affinity. The tested compound exhibited a Ki value comparable to established antipsychotics, suggesting its potential as a therapeutic agent in managing schizophrenia .

Study 2: Serotonergic Activity

Another investigation focused on the serotonergic activity of related compounds. It was reported that modifications in the piperazine moiety could switch the activity from agonistic to antagonistic at 5-HT1A receptors. This highlights the importance of structural variations in determining pharmacological profiles .

Data Tables

Compound Receptor Ki (nM) Activity Type
Compound AD25.6 ± 0.6Agonist
Compound B5-HT1A301Antagonist
Compound CD20.78Agonist

Safety Profile

Toxicological assessments have indicated that the compound possesses a good safety profile with an LD50 greater than 2000 mg/kg in animal studies . This suggests low acute toxicity and potential for further development.

Q & A

Q. What are the standard synthetic routes for preparing 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the chromen-2-one core via Pechmann condensation using substituted resorcinol derivatives and β-ketoesters under acidic conditions.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or reductive amination. For example, coupling 4-(2-methoxyphenyl)piperazine with a bromomethyl-chromenone intermediate in the presence of a base like K₂CO₃ in DMF .
  • Characterization : Confirm structure using 1H^1 \text{H}/13C^{13} \text{C}-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%).

Q. How can the crystallographic structure of this compound be determined?

  • Method : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement).
  • Protocol : Grow crystals via slow evaporation in a solvent system (e.g., methanol/diethyl ether). Collect diffraction data at low temperature (100 K) to minimize thermal motion. Use SHELXTL (Bruker AXS) or OLEX2 for structure solution and refinement. Validate with R-factors (<0.05 for RintR_{\text{int}}) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors using 3H^3 \text{H}-spiperone) to assess affinity.
  • Antimicrobial Activity : Biofilm inhibition assays against Pseudomonas aeruginosa (e.g., crystal violet staining) to evaluate quorum-sensing disruption .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety margins.

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity (e.g., D2 vs. D3 selectivity) be resolved?

  • Approach :
    • Perform comparative binding assays using cloned human receptor subtypes under identical conditions (e.g., membrane preparations, KdK_d normalization).
    • Use computational docking (e.g., AutoDock Vina) to analyze ligand-receptor interactions, focusing on transmembrane helices and extracellular loops.
    • Validate with functional assays (e.g., cAMP inhibition for D2-like receptors) .
  • Example : A phenylpiperazine analog (WC-10) showed higher D3 selectivity due to interactions with TM2 and TM7 helices, highlighting structural determinants .

Q. What strategies optimize the pharmacokinetic profile of this compound?

  • ADME Optimization :
    • Solubility : Introduce hydrophilic groups (e.g., PEG linkers) or use prodrug strategies.
    • Metabolic Stability : Test in liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots. Modify methoxy groups to reduce demethylation .
    • BBB Penetration : LogP optimization (target 2–3) via substituent tuning on the chromenone ring .

Q. How can structural analogs enhance structure-activity relationship (SAR) understanding?

  • Design : Synthesize analogs with variations in:
    • Piperazine substituents : Replace 2-methoxyphenyl with 2-chlorophenyl or 4-fluorophenyl.
    • Chromenone core : Modify methyl groups at positions 6/8 to halogens or bulky substituents.
  • Evaluation : Test in parallel assays (e.g., receptor binding, cytotoxicity) to identify critical pharmacophores. For example, bulkier groups at position 8 may reduce off-target effects .

Q. What advanced techniques validate compound stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • Analysis : Monitor degradation products via LC-MS/MS and assign structures using fragmentation patterns.
  • Thermal Stability : DSC/TGA to determine melting points and decomposition thresholds .

Q. How can computational modeling predict off-target effects?

  • Tools : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential off-targets.
  • Protocol :
    • Generate a 3D conformer ensemble (e.g., OMEGA conformational search).
    • Screen against a library of >2,000 human targets using molecular docking.
    • Prioritize high-score targets (e.g., serotonin receptors, sigma-1) for experimental validation .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor localization (e.g., D3 in striatum vs. islands of Calleja)?

  • Resolution :
    • Use region-specific autoradiography in rodent brain slices with 3H^3 \text{H}-labeled compound.
    • Compare with knockout (D3^-/^-) models to confirm specificity.
    • Replicate under standardized conditions (e.g., buffer pH, Mg²⁺ concentration) to minimize assay variability .

Q. What methodologies reconcile conflicting cytotoxicity data across cell lines?

  • Approach :
    • Standardize cell culture conditions (e.g., passage number, serum concentration).
    • Use multiplex assays (e.g., Luminex) to measure apoptosis, necrosis, and oxidative stress markers.
    • Perform transcriptomic profiling (RNA-seq) to identify cell line-specific resistance pathways .

Tables for Key Data

Property Method Typical Result Reference ID
Melting PointDSC205–208°C (decomposition)
LogPShake-flask/HPLC2.8 ± 0.3
D3 Receptor KiK_iRadioligand binding (HEK-293)12.4 nM ± 1.2
Aqueous SolubilityNephelometry0.05 mg/mL (pH 7.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.